Anantin (linear sequence) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

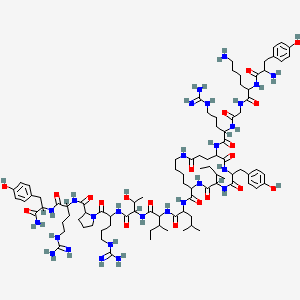

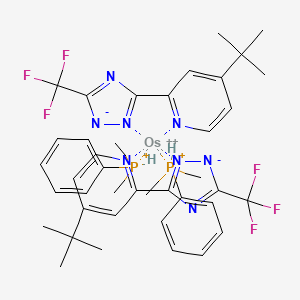

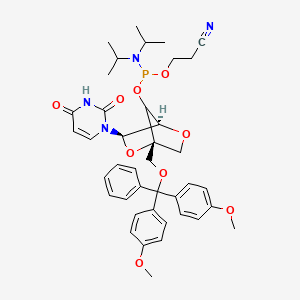

Anantin (linear sequence) Trifluoroacetate is a decapeptide, a type of protein that is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . It has a linear sequence and is often used for pharmaceutical testing . The sequence of this peptide is H-Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe-OH trifluoroacetate salt .

Molecular Structure Analysis

Anantin (linear sequence) Trifluoroacetate is a lasso peptide, a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs). Lasso peptides possess remarkable thermal and proteolytic stability and various biological activities . The molecular structure of Anantin (linear sequence) Trifluoroacetate is complex, with a linear sequence of amino acids that form a unique lasso structure .Wissenschaftliche Forschungsanwendungen

Enhancing Mass Spectrometry Sensitivity

Trifluoroacetic acid (TFA), commonly used in liquid chromatography and mass spectrometry (LC/MS), demonstrates improved separation efficiency and lowered detection limits when combined with supercharging agents. This combination effectively rescues ionization suppression typically observed with TFA, showcasing its utility in enhancing the sensitivity of LC/MS for peptides and proteins (Nshanian et al., 2017).

Facilitating Organic Synthesis

TFA has been pivotal in various chemical transformations, including rearrangements, deprotections, oxidations, reductions, and hydroarylations. Its role as a solvent, catalyst, and reagent in organic synthesis highlights its versatility and importance in facilitating diverse chemical reactions, contributing significantly to pharmaceutical and agrochemical research (López & Salazar, 2013).

Advancements in Nanotechnology

The development of water-dispersible, ligand-free, upconverting lanthanide-doped nanoparticles through the thermal decomposition of metal trifluoroacetates marks a significant advancement in nanotechnology. This method not only simplifies the production process but also enhances the luminescence properties of the nanoparticles, opening new avenues in biofunctionalization and drug delivery applications (Bogdan et al., 2011).

Photocatalytic Activity Enhancement

Research indicates that trifluoroacetic acid plays a crucial role in enhancing the photocatalytic activity of F-doped TiO2. Its use in the synthesis process significantly alters the material's morphology, crystal structure, and surface chemical state, leading to improved photocatalytic performance. This underscores the potential of TFA in the development of more efficient photocatalytic materials for environmental remediation (Samsudin et al., 2016).

Environmental Applications

The oxidative destruction of perfluorooctane sulfonate using boron-doped diamond film electrodes demonstrates TFA's environmental application. This process results in the breakdown of persistent pollutants into less harmful compounds, such as sulfate, fluoride, and trifluoroacetic acid, highlighting the potential of TFA-based techniques in water treatment and pollution control (Carter & Farrell, 2008).

Eigenschaften

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(5S,8S,14S,20S,23S)-20-(2-amino-2-oxoethyl)-5-benzyl-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H111N21O24.C2HF3O2/c1-5-48(3)77-88(132)98-45-75(120)101-62(34-54-39-93-58-25-17-16-24-57(54)58)80(124)96-43-73(118)103-64(36-69(91)114)84(128)106-65(37-70(115)94-41-71(116)100-60(86(130)110-77)31-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-59(30-50-18-10-7-11-19-50)79(123)95-42-72(117)102-63(35-55-40-92-47-99-55)83(127)105-61(32-53-26-28-56(113)29-27-53)82(126)109-68(46-112)81(125)97-44-74(119)104-66(38-76(121)122)85(129)108-67(90(134)135)33-52-22-14-9-15-23-52;3-2(4,5)1(6)7/h7-29,39-40,47-49,59-68,77-78,93,112-113H,5-6,30-38,41-46H2,1-4H3,(H2,91,114)(H,92,99)(H,94,115)(H,95,123)(H,96,124)(H,97,125)(H,98,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,127)(H,106,128)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135);(H,6,7)/t48-,49-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,77-,78-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIYFVCHHKMKRL-IGDLCCEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H112F3N21O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1985.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(1)Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp(1)-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe-OH.TFA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol](/img/structure/B1496283.png)

![5-[3-[(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxychromenylium-2-yl]benzene-1,2,3-triol;chloride](/img/structure/B1496284.png)

![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B1496306.png)